16α-Hydroxydehydroepiandrosterone-d6

Beschreibung

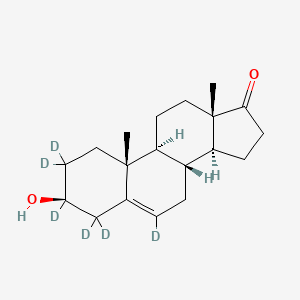

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i3D,7D2,11D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSKLZLMKYGDP-BQXVJGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746304 | |

| Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-39-0 | |

| Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1261254-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 16α-Hydroxydehydroepiandrosterone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic significance, and analytical methodologies related to 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6). This deuterated analog of the endogenous steroid 16α-hydroxydehydroepiandrosterone serves as a critical internal standard for precise quantification in mass spectrometry-based analyses.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of 16α-Hydroxydehydroepiandrosterone, an endogenous metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] The incorporation of stable heavy isotopes is primarily for its use as an internal standard in quantitative analyses, particularly in the field of clinical mass spectrometry and therapeutic drug monitoring.

The key chemical and physical properties of this compound and its unlabeled counterpart are summarized in the table below for easy comparison.

| Property | This compound | 16α-Hydroxydehydroepiandrosterone (Unlabeled) |

| Molecular Formula | C₁₉H₂₂D₆O₃ | C₁₉H₂₈O₃ |

| Molecular Weight | 310.46 g/mol | 304.42 g/mol |

| CAS Number | 97453-29-7 | 1232-73-1 |

| Appearance | Solid | Solid |

| Color | White to off-white | Not specified |

| Synonyms | 16α-hydroxy-DHEA-d6; 16α-OH-DHEA-d6 | 16α-Hydroxy-DHEA; 16α-OH-DHEA; 3β,16α-Dihydroxyandrost-5-en-17-one |

| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK--([2H])C2)([2H])O">C@([H])[C@@]4([H])--INVALID-LINK--(C(--INVALID-LINK--([2H])O)=O)C | C[C@]12CC--INVALID-LINK----INVALID-LINK--C[C@@H]1[C@@H]2CC[C@]2([C@H]1C--INVALID-LINK--C2=O)C |

Metabolic Significance and Signaling Pathway

16α-Hydroxydehydroepiandrosterone is a key intermediate in the biosynthesis of the estrogen estriol, particularly during pregnancy.[1][2] Dehydroepiandrosterone (DHEA), produced primarily by the adrenal glands, gonads, and brain, can undergo 16α-hydroxylation in tissues such as the fetal liver.[3] This reaction is a critical step in the pathway that converts DHEA to estrogens.[4] The resulting 16α-OH-DHEA and its sulfated form are then transported to the placenta for aromatization into estriol.[4]

The metabolic conversion of DHEA to Estriol is a multi-step enzymatic process. The diagram below illustrates this critical signaling pathway.

Experimental Protocols: Quantification by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow for such an analysis is depicted below.

A detailed methodology for a typical experiment is as follows:

1. Sample Preparation

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of serum or plasma), a precise amount of this compound in a suitable solvent is added.[5] This deuterated internal standard will account for variations during sample processing and analysis.

-

Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample to remove proteins that can interfere with the analysis.

-

Extraction: The steroids are then extracted from the sample using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) with a C18 cartridge.[5][6]

-

Evaporation and Reconstitution: The solvent containing the extracted steroids is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of a solvent mixture compatible with the liquid chromatography system, typically a methanol (B129727)/water solution.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the steroids based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) fluoride, is employed.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[5][6] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (16α-Hydroxydehydroepiandrosterone) and the deuterated internal standard (this compound) are monitored.

3. Data Analysis

-

Quantification: The concentration of 16α-Hydroxydehydroepiandrosterone in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the internal standard.

This comprehensive guide provides essential information for researchers and professionals working with this compound, facilitating its effective use in quantitative steroid analysis and furthering research in endocrinology and drug development.

References

- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 16α-Hydroxydehydroepiandrosterone-d6 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an important endogenous steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1] It serves as a key intermediate in the biosynthesis of estriol, a crucial estrogen during pregnancy.[1] The quantitative analysis of 16α-OH-DHEA in biological matrices is critical for research in endocrinology, drug metabolism, and clinical chemistry. To achieve the high accuracy and precision required in these fields, stable isotope-labeled internal standards are indispensable. This technical guide focuses on the application of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6), a deuterated analog of 16α-OH-DHEA, as an internal standard in mass spectrometry-based analytical methods.

Core Application: An Internal Standard for Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis of endogenous compounds in complex biological samples.[2]

The rationale for using a deuterated standard lies in its chemical and physical properties, which are nearly identical to the unlabeled analyte of interest. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the internal standard can be distinguished from the endogenous analyte by the mass spectrometer. This allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative data for 16α-Hydroxydehydroepiandrosterone and its deuterated analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 16α-Hydroxydehydroepiandrosterone | C₁₉H₂₈O₃ | 304.4 | 1232-73-1 |

| This compound | C₁₉H₂₂D₆O₃ | 310.5 | Not available |

Table 1: General Properties

| Property | Value | Reference |

| Purity | ≥95% | [3] |

| Isotopic Enrichment | ≥99% atom % D | Vendor Certificate of Analysis |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in methanol (B129727) and ethanol | Vendor Data Sheet |

Table 2: Typical Specifications for this compound

Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone

16α-Hydroxydehydroepiandrosterone is a downstream metabolite of DHEA. The metabolic conversion is primarily catalyzed by specific cytochrome P450 enzymes.[3] Understanding this pathway is crucial for interpreting the quantitative results of 16α-OH-DHEA in biological systems.

Caption: Metabolic pathway from DHEA to 16α-Hydroxy-DHEA and Estriol.

Experimental Protocol: Quantification of 16α-Hydroxydehydroepiandrosterone in Human Serum by LC-MS/MS

This section provides a detailed methodology for the quantification of 16α-Hydroxydehydroepiandrosterone in human serum using this compound as an internal standard. This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents

-

16α-Hydroxydehydroepiandrosterone (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human serum (steroid-free or charcoal-stripped for calibration standards)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of 16α-Hydroxydehydroepiandrosterone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 16α-Hydroxydehydroepiandrosterone stock solution in methanol to create a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 10 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into steroid-free human serum to prepare calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid Phase Extraction)

-

To 200 µL of serum sample, calibration standard, or QC sample, add 20 µL of the 10 ng/mL internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 400 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

16α-Hydroxydehydroepiandrosterone: Precursor ion [M+H]⁺ (m/z 305.2) → Product ion (e.g., m/z 287.2).

-

This compound: Precursor ion [M+H]⁺ (m/z 311.2) → Product ion (e.g., m/z 293.2).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 16α-Hydroxydehydroepiandrosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for the quantification of 16α-Hydroxy-DHEA.

Conclusion

This compound is an essential tool for researchers and scientists in the field of steroid analysis. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of endogenous 16α-Hydroxydehydroepiandrosterone. The detailed protocol and understanding of the metabolic context provided in this guide serve as a valuable resource for the development and implementation of robust analytical methods in drug development and clinical research.

References

16α-Hydroxydehydroepiandrosterone: A Technical Guide on its Endogenous Metabolite Function

Introduction

16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous steroid and a metabolite of dehydroepiandrosterone (B1670201) (DHEA), one of the most abundant circulating steroids in humans.[1][2] Synthesized from DHEA, it serves as a crucial intermediate in the biosynthesis of the estrogen estriol (B74026), particularly during pregnancy.[1][2] While historically viewed primarily as a precursor molecule, emerging research has highlighted its intrinsic biological activities, including estrogenic effects.[1][3] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and endogenous functions of 16α-OH-DHEA, targeting researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism

16α-OH-DHEA is formed from its precursor, DHEA, through a hydroxylation reaction at the 16α position. This metabolic conversion is catalyzed by specific cytochrome P450 (CYP) enzymes. In adult human liver microsomes, CYP3A4 and CYP3A5 are the primary isoforms responsible for this 16-hydroxylation, while the fetal recombinant CYP3A7 is also involved.[4]

Once formed, 16α-OH-DHEA, along with its sulfated ester 16α-OH-DHEA-S, acts as a key intermediate in the "placental pathway" for estriol synthesis.[1][5] During pregnancy, DHEA and its sulfate (B86663) (DHEA-S) are produced by the fetal adrenal glands, hydroxylated at the 16α-position in the fetal liver, and then transported to the placenta where they are aromatized to form estriol.[5] This pathway is critical for maintaining high levels of estriol, the main phenolic steroid in pregnancy.[6][7] Increased levels of 16-hydroxylated estrogens have been associated with both cancer risk and systemic autoimmune diseases in adults.[6][7]

Endogenous Functions and Biological Activities

Estrogenic Activity

16α-OH-DHEA exhibits estrogenic activity through its interaction with estrogen receptors alpha (ERα) and beta (ERβ).[1][3] Studies have demonstrated that DHEA metabolites, including 16α-OH-DHEA, can directly bind to and activate these receptors, leading to the transcription of estrogen-responsive genes.[3][8]

While DHEA itself is a weak estrogen agonist, its metabolites show more significant activity.[2][9] In transiently transfected HepG2 cells, 16α-OH-DHEA was shown to activate ERβ-mediated transcription.[3] Although it did not show significant ERα-induced ERE-luciferase activity in HEK-293 cells, it did increase the expression of the endogenous ERα target gene TFF1 (pS2).[3] This suggests a gene-specific and ER-subtype-specific mode of action.[8] The estrogenic effects are further demonstrated by the ability of DHEA metabolites to stimulate the proliferation of MCF-7 breast cancer cells, a cell line expressing endogenous ERα.[3][8]

Immunomodulatory and Neuroactive Potential

The direct immunomodulatory and neuroprotective effects of 16α-OH-DHEA are not as extensively studied as those of its parent compound, DHEA. DHEA is known to have a stimulatory effect on the immune system, potentially by favoring a Th1 cytokine profile and acting as a transcriptional activator of the IL-2 gene in CD4+ cells.[10][11] Animal studies have shown that DHEA can protect against various infections and has antiglucocorticoid effects.[10][11] Given that 16α-hydroxylation is a significant metabolic pathway for DHEA, it is plausible that 16α-OH-DHEA contributes to the overall immunological effects observed with DHEA administration, though this requires further investigation.[6][12]

Similarly, DHEA and its sulfated form, DHEA-S, are recognized as neuroactive steroids that can modulate neurotransmitter systems and exhibit neuroprotective properties.[13][14][15] DHEA has been shown to be neuroprotective against oxidative stress and to increase neurogenesis in rodents.[14][16] The potential for 16α-OH-DHEA to exert similar effects within the central nervous system remains an area for future research.

Quantitative Data

The biological activity and physiological concentrations of 16α-OH-DHEA are critical for understanding its function.

| Parameter | Value | Context | Reference |

| Physiological Serum Levels | 0.0 - 1.86 nmol/L | In 316 healthy individuals (males and females) | [17] |

| ERβ Activation | Active | Activated ERβ-mediated transcription in HepG2 cells | [3] |

| ERα Activation (ERE-luciferase) | No significant activity | In HEK-293 cells transfected with ERα | [3] |

| Endogenous Gene Induction (TFF1) | Increased expression | In HEK-293 cells transfected with ERα | [3] |

| Cross-reactivity (RIA) | < 0.01% with DHEA | For a specific antiserum developed for 16α-OH-DHEA | [17] |

Experimental Protocols

Quantification of 16α-OH-DHEA

1. Radioimmunoassay (RIA)

A highly specific RIA has been developed for the quantification of unconjugated 16α-OH-DHEA in serum.[17]

-

Antiserum Production: Polyclonal rabbit antisera are raised against a 16α-OH-DHEA conjugate, such as 3β,16α-dihydroxy-17,19-dione-19-O-(carboxymethyloxime)-BSA. The specificity of the antiserum is crucial, with low cross-reactivity to DHEA and other related steroids being a key requirement.[17]

-

Tracer Preparation: A radioiodinated derivative, often with tyrosine methyl ester, is prepared to serve as the tracer.[17]

-

Assay Procedure:

-

Serum samples, standards, and controls are incubated with the specific antiserum and the radiolabeled tracer.

-

Competitive binding occurs between the unlabeled 16α-OH-DHEA in the sample and the labeled tracer for the antibody binding sites.

-

The antibody-bound fraction is separated from the free fraction (e.g., using a second antibody or solid-phase separation).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

A standard curve is generated, and the concentration of 16α-OH-DHEA in the samples is determined by interpolation.[17]

-

2. Chromatographic Methods (HPLC, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are also used for the detection and quantification of DHEA and its metabolites.[18][19]

-

Sample Preparation: Typically involves extraction of steroids from the biological matrix (e.g., serum, tissue) followed by derivatization to improve chromatographic properties and detection sensitivity.

-

HPLC: Reversed-phase HPLC on a C18 column with a mobile phase such as methanol (B129727) and water can be used for separation. Detection can be achieved using UV or more selective methods like circular dichroism (CD).[18][19][20]

-

GC-MS: Provides high sensitivity and specificity for structural confirmation and quantification, often considered a reference method.[17][19]

Functional Assays

1. Reporter Gene Assay for Estrogen Receptor Activation

This assay measures the ability of a compound to activate ERα or ERβ, leading to the transcription of a reporter gene.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK-293 for ERα, HepG2 for ERβ) is transiently transfected with two plasmids: one expressing the specific estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[3]

-

Treatment: Transfected cells are treated with various concentrations of 16α-OH-DHEA, a positive control (e.g., 17β-estradiol), and a vehicle control.

-

Luciferase Assay: After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the estrogen receptor and transcription from the ERE.[3]

References

- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]

- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 3. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Minireview: 16alpha-hydroxylated metabolites of dehydroepiandrosterone and their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DHEA metabolites activate estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of dehydroepiandrosterone (DHEA) with the human estrogen receptor in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Immunoregulatory Actions of DHEA in Tuberculosis, A Tool for Therapeutic Intervention? [frontiersin.org]

- 11. The Immunoregulatory Actions of DHEA in Tuberculosis, A Tool for Therapeutic Intervention? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHEA Modulates Immune Function: A Review of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel radioimmunoassay of 16alpha-hydroxy-dehydroepiandrosterone and its physiological levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of CD detection in an HPLC system for analysis of DHEA and related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ajol.info [ajol.info]

- 20. researchgate.net [researchgate.net]

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in LC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within drug development and bioanalysis, achieving accurate and reproducible quantification of target analytes in complex matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be significantly impacted by several factors, including matrix effects, instrument variability, and sample preparation inconsistencies. To address these challenges, the use of stable isotope-labeled internal standards, particularly deuterated internal standards, has become the industry's gold standard.[1][2]

This in-depth technical guide explores the core principles of employing deuterated internal standards in LC-MS, providing detailed experimental protocols, comparative quantitative data, and visual workflows to empower researchers in their analytical endeavors.

Core Principles: The "Perfect" Internal Standard

An internal standard (IS) is a compound that is added in a known quantity to all samples, calibrators, and quality controls. The ideal IS mimics the physicochemical properties of the analyte of interest, allowing it to compensate for variations throughout the analytical process.[3][4] Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H).[1] This subtle change in mass makes them distinguishable from the analyte by the mass spectrometer, while their chemical behavior remains nearly identical.[3][5]

The fundamental principle lies in the fact that the analyte and its deuterated counterpart will co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source.[1][6] By calculating the ratio of the analyte's response to the internal standard's response, variations are normalized, leading to significantly improved accuracy and precision in quantification.[3][7]

Key Advantages of Deuterated Internal Standards:

-

Enhanced Quantitative Accuracy: By correcting for matrix effects and ionization suppression or enhancement, deuterated standards ensure that the measured signal is directly proportional to the analyte concentration.[1][6][8]

-

Improved Precision and Reproducibility: They compensate for variations in sample preparation, injection volume, and instrument response, leading to more consistent results within and between analytical runs.[3][7]

-

Increased Method Robustness: The use of a co-eluting, chemically similar internal standard makes the analytical method less susceptible to changes in experimental conditions.

-

Regulatory Acceptance: Regulatory bodies like the FDA and EMA recognize the value of stable isotope-labeled internal standards for bioanalytical method validation.[1]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and executed experimental protocols. Below are detailed methodologies for key stages of a typical quantitative LC-MS analysis.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is the foundation of quantitative analysis.

-

Primary Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh a precise amount of the analyte and the deuterated internal standard reference materials.

-

Dissolve each in a suitable high-purity solvent (e.g., methanol, acetonitrile) to achieve a known concentration.

-

-

Analyte Working Solutions:

-

Perform serial dilutions of the primary analyte stock solution with the appropriate solvent to create a series of working solutions for the calibration curve and quality control (QC) samples.

-

-

Internal Standard Spiking Solution:

-

Prepare a working solution of the deuterated internal standard at a fixed concentration that will yield an appropriate response in the LC-MS system.[3]

-

Sample Preparation: Protein Precipitation (A Common Technique)

This protocol is suitable for the extraction of small molecules from biological matrices like plasma or serum.

-

Aliquoting: In a clean microcentrifuge tube, add a precise volume (e.g., 100 µL) of the biological sample (unknown, calibration standard, or QC).[3]

-

Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to each tube.[3]

-

Vortexing: Briefly vortex each tube to ensure thorough mixing of the sample and the internal standard.[3]

-

Precipitation: Add a specific volume of a cold organic solvent (e.g., 300 µL of acetonitrile) to precipitate the proteins.[3]

-

Vortexing: Vigorously vortex each tube for approximately 30 seconds to ensure complete protein precipitation.[9]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean autosampler vial for LC-MS/MS (B15284909) analysis.[3]

LC-MS/MS Analysis

The following table provides typical parameters for an LC-MS/MS system. These will need to be optimized for the specific analyte and internal standard.

| Parameter | Example Setting |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Ion Spray Voltage | 4500 V (Positive Mode) |

| Source Temperature | 500 °C |

| MRM Transitions | Analyte: Precursor ion m/z → Product ion m/zDeuterated IS: Precursor ion m/z → Product ion m/z |

| Collision Energy | Optimized for each analyte and IS |

| Dwell Time | 50-100 ms per transition |

Data Presentation: The Impact of Deuterated Internal Standards

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize the impact on key validation parameters.

Table 1: Comparison of Precision and Accuracy with and without a Deuterated Internal Standard

| Analyte | Internal Standard | Concentration (ng/mL) | Precision (%CV) without IS | Precision (%CV) with d-IS | Accuracy (% Bias) without IS | Accuracy (% Bias) with d-IS |

| Drug X | None / Deuterated-Drug X | 10 | 15.2 | 4.5 | -12.8 | -1.5 |

| 100 | 12.1 | 3.1 | -9.5 | 0.8 | ||

| 1000 | 9.8 | 2.5 | -7.2 | 1.2 | ||

| Metabolite Y | None / Deuterated-Metabolite Y | 5 | 18.5 | 5.2 | 15.6 | 2.3 |

| 50 | 14.3 | 3.8 | 11.2 | -0.5 | ||

| 500 | 11.5 | 2.9 | 8.9 | -1.1 |

Note: Data is illustrative and compiled from typical results seen in bioanalytical method validation reports.

Table 2: Impact of Deuterated Internal Standard on Matrix Effect

| Matrix Lot | Analyte Response (cps) | d-IS Response (cps) | Analyte/d-IS Ratio | Matrix Factor |

| Lot 1 | 1,250,000 | 2,550,000 | 0.490 | 0.98 |

| Lot 2 | 1,180,000 | 2,400,000 | 0.492 | 0.98 |

| Lot 3 | 1,350,000 | 2,720,000 | 0.496 | 0.99 |

| Lot 4 | 1,200,000 | 2,480,000 | 0.484 | 0.97 |

| Lot 5 | 1,310,000 | 2,650,000 | 0.494 | 0.99 |

| %CV | 5.9% | 5.5% | 1.0% | 1.0% |

Note: A matrix factor close to 1 with a low %CV indicates minimal and consistent matrix effects when a deuterated internal standard is used.

Mandatory Visualizations

To further elucidate the role of deuterated internal standards, the following diagrams illustrate the experimental workflow and the logical principle of their application.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | MDPI [mdpi.com]

- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

The Analytical Advantage: A Technical Guide to 16α-Hydroxydehydroepiandrosterone-d6 for Precise Quantification

For Immediate Release

This technical guide provides an in-depth overview of the benefits and applications of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6) as an internal standard for the precise quantification of its unlabeled counterpart, 16α-hydroxydehydroepiandrosterone (16α-OH-DHEA), and related steroids. This document is intended for researchers, scientists, and drug development professionals engaged in steroid analysis, particularly in the fields of endocrinology, clinical chemistry, and pharmacology.

Executive Summary

Accurate measurement of steroid hormones is critical for understanding physiological and pathological processes. 16α-OH-DHEA is a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a key intermediate in the biosynthesis of estriol, particularly during pregnancy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog offers unparalleled accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. While specific published methods detailing the use of 16α-OH-DHEA-d6 are not widely available, this guide outlines the fundamental benefits of its application and provides a generalized experimental framework based on established protocols for similar steroid hormones.

The Core Benefits of this compound in Quantitative Analysis

The primary advantage of using this compound lies in the principles of isotope dilution mass spectrometry (IDMS). As a stable isotope-labeled analog, it is chemically identical to the endogenous analyte, 16α-OH-DHEA. This property ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Key benefits include:

-

Correction for Matrix Effects: Biological matrices such as serum, plasma, and tissue extracts are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Because 16α-OH-DHEA-d6 is affected by the matrix in the same way as the native analyte, the ratio of the two remains constant, allowing for accurate correction.

-

Compensation for Sample Loss: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding a known amount of the deuterated standard at the beginning of the workflow, any subsequent losses will affect both the analyte and the standard equally, thus preserving the accuracy of the final measurement.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the intra- and inter-assay precision and accuracy, which is crucial for reliable clinical and research data.

-

Enhanced Method Robustness: IDMS methods are less susceptible to variations in instrument performance and experimental conditions, leading to more robust and reproducible results.

Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone

16α-OH-DHEA is a key metabolite in the steroidogenic pathway originating from DHEA. Understanding this pathway is essential for interpreting quantitative data and its physiological relevance.

Generalized Experimental Protocol for Quantification

While a specific published protocol for the use of this compound was not identified, the following outlines a typical workflow for the quantification of 16α-OH-DHEA in a biological matrix (e.g., serum) using LC-MS/MS and a deuterated internal standard.

Sample Preparation

-

Aliquoting: Thaw frozen serum samples and aliquot a specific volume (e.g., 100-500 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to each sample, calibrator, and quality control.

-

Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile (B52724) or methanol (typically 3-4 volumes), to each tube. Vortex thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water) and vortex to dissolve the analytes.

-

Filtration/Centrifugation: Centrifuge or filter the reconstituted sample to remove any remaining particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used for steroid separation.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for both 16α-OH-DHEA and 16α-OH-DHEA-d6.

-

Quantitative Data and Method Validation

A comprehensive validation of the analytical method is crucial to ensure reliable results. While specific data for a method using 16α-OH-DHEA-d6 is not available, the following tables present typical validation parameters and expected performance characteristics for LC-MS/MS-based steroid assays.

Table 1: Typical Calibration Curve and Linearity Data

| Parameter | Expected Value |

| Calibration Range | Analyte-dependent (e.g., 10-10,000 pg/mL) |

| Regression Model | Linear or weighted linear regression |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Typical Precision and Accuracy Data

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC | < 15% | < 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% |

Table 3: Typical Sensitivity and Recovery Data

| Parameter | Expected Value |

| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low pg/mL range |

| Extraction Recovery | > 80% |

| Matrix Effect | Minimal and compensated for by the internal standard |

Conclusion

The use of this compound as an internal standard offers significant advantages for the accurate and precise quantification of 16α-OH-DHEA by LC-MS/MS. Its ability to correct for matrix effects and procedural losses makes it an indispensable tool for researchers and clinicians. While a specific, validated method utilizing this particular deuterated standard is not yet prominent in the literature, the established principles of isotope dilution mass spectrometry and the generalized protocols for steroid analysis provide a strong foundation for its successful implementation. The development and publication of methods employing this compound will be a valuable contribution to the field of steroid hormone research.

An In-depth Technical Guide to the Synthesis and Purity of 16α-Hydroxydehydroepiandrosterone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of 16α-Hydroxydehydroepiandrosterone-d6 (16α-OH-DHEA-d6). This deuterated analog of an important endogenous steroid serves as a valuable internal standard for mass spectrometry-based quantification in various research and clinical applications.

Introduction

16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA), a crucial adrenal steroid hormone precursor. It is a key intermediate in the biosynthetic pathway of estriol, a major estrogen during pregnancy. The deuterated form, 16α-OH-DHEA-d6, is essential for accurate quantification in biological matrices by providing a stable isotope-labeled internal standard for mass spectrometry, minimizing variations in sample preparation and instrument response.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the introduction of the 16α-hydroxyl group to a DHEA precursor, followed by the introduction of the deuterium (B1214612) labels. A more efficient approach would involve the use of a deuterated DHEA precursor.

Caption: Proposed synthetic pathway for 16α-OH-DHEA-d6.

Experimental Protocol (Representative)

Step 1: Preparation of a Deuterated DHEA Precursor (DHEA-d6)

A common strategy for introducing deuterium into the steroid nucleus involves base-catalyzed exchange reactions. For DHEA, this can be achieved at positions susceptible to enolization.

-

Materials: Dehydroepiandrosterone (DHEA), Deuterium Oxide (D2O), Sodium Deuteroxide (NaOD) in D2O, Methanol-d4 (CD3OD).

-

Procedure:

-

Dissolve DHEA in a solution of NaOD in D2O and CD3OD.

-

Reflux the mixture for a specified period to allow for deuterium exchange at positions 2, 4, 6, and 16.

-

Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O).

-

Extract the deuterated DHEA with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting DHEA-d6 by column chromatography on silica (B1680970) gel.

-

Step 2: 16α-Hydroxylation of DHEA-d6

Microbial hydroxylation is a highly stereospecific method for introducing hydroxyl groups into steroid skeletons. Alternatively, chemical methods can be employed.

-

Microbial Hydroxylation:

-

Microorganism: A strain known for 16α-hydroxylation of steroids, such as certain species of Streptomyces or Aspergillus.

-

Procedure:

-

Culture the selected microorganism in a suitable growth medium.

-

Introduce a solution of the DHEA-d6 precursor to the culture.

-

Incubate the culture for several days, monitoring the biotransformation by TLC or HPLC.

-

After completion, extract the culture broth with an organic solvent.

-

Purify the crude extract by column chromatography to isolate 16α-OH-DHEA-d6.

-

-

-

Chemical Hydroxylation (Illustrative):

-

This multi-step process would likely involve the formation of an enolate or a similar reactive intermediate at C16, followed by reaction with an electrophilic oxygen source. Due to the complexity and potential for side reactions, microbial methods are often preferred for their high selectivity.

-

Step 3: Purification of 16α-OH-DHEA-d6

The final product requires purification to remove unreacted starting materials, byproducts, and residual reagents.

-

Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification.

-

Typical Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Procedure: The crude product is dissolved in a suitable solvent and injected onto the HPLC system. Fractions containing the pure 16α-OH-DHEA-d6 are collected, and the solvent is removed under reduced pressure.

-

Purity Analysis

Ensuring the chemical and isotopic purity of 16α-OH-DHEA-d6 is critical for its use as an internal standard. A combination of chromatographic and mass spectrometric techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

Experimental Protocol: HPLC Purity Assessment

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Start at 30% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of the sample in the mobile phase |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing both chemical and isotopic purity. Derivatization is typically required to increase the volatility of the steroid.

Experimental Protocol: GC-MS Purity Assessment

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial 180°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full scan to confirm identity and fragmentation pattern; Selected Ion Monitoring (SIM) for isotopic purity |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of steroids in biological samples and is also used for the purity assessment of the internal standard.

Experimental Protocol: LC-MS/MS Purity Assessment

| Parameter | Condition |

| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol |

| Gradient | A suitable gradient to resolve the analyte from potential impurities |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| MS/MS Transitions | Monitor the precursor-to-product ion transitions for both the deuterated and non-deuterated forms |

Data Presentation: Purity Summary

| Analysis Method | Parameter Measured | Typical Specification |

| HPLC-UV | Chemical Purity | ≥98% |

| GC-MS | Isotopic Purity | ≥98% Deuterium incorporation |

| LC-MS/MS | Absence of unlabeled compound | Undetectable levels of non-deuterated 16α-OH-DHEA |

Biological Context and Signaling Pathway

16α-OH-DHEA is an important intermediate in the fetal-placental unit for the production of estriol. DHEA, primarily from the fetal adrenal glands, is hydroxylated at the 16α position in the fetal liver. This product is then transported to the placenta, where it is converted to estriol.

Caption: Simplified steroidogenesis pathway highlighting the role of 16α-OH-DHEA.

Experimental Workflow for Quantification

The primary application of 16α-OH-DHEA-d6 is as an internal standard in quantitative bioanalysis. The following workflow outlines the typical steps for measuring endogenous 16α-OH-DHEA in a biological sample.

Caption: Workflow for the quantification of 16α-OH-DHEA using a deuterated internal standard.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and purity analysis of this compound. While a specific, publicly available synthesis protocol is elusive, a representative method based on established steroid chemistry has been proposed. Detailed protocols for purity assessment using HPLC, GC-MS, and LC-MS/MS have been outlined to ensure the quality of this essential internal standard. The biological context and a typical experimental workflow for its application in quantitative analysis have also been presented. This guide serves as a valuable resource for researchers and professionals in the field of drug development and steroid analysis.

Understanding the Kinetic Isotope Effect for d6 Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into drug candidates, particularly as d6-labeled standards, has become a pivotal tool in modern drug discovery and development. This guide provides a comprehensive technical overview of the kinetic isotope effect (KIE) for these standards, offering insights into its principles, experimental determination, and practical implications in drug metabolism and pharmacokinetics (DMPK).

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The deuterium KIE specifically refers to the alteration in reaction rate when a hydrogen atom (¹H) is substituted with a deuterium atom (²H or D). This phenomenon is rooted in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon, resulting in a lower zero-point energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

In the realm of drug metabolism, many Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step in processes such as hydroxylation, N-dealkylation, and O-dealkylation.[1] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to an improved pharmacokinetic profile, including a longer half-life, reduced clearance, and potentially a better safety profile by minimizing the formation of reactive metabolites.

Data Presentation: Quantitative Impact of d6 Labeling

The magnitude of the KIE is expressed as the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD). A KIE value greater than 1 indicates a slower reaction for the deuterated compound. The following tables summarize quantitative data from in vitro studies on the effect of d6-labeling on the intrinsic clearance (CLint) of various compounds.

| Compound | Deuteration Position | Enzyme System | Intrinsic Clearance (CLint) (μL/min/mg protein) | KIE on CLint (kH/kD) | Reference |

| N-Nitrosodimethylamine | d6 | Acetone-induced rat liver microsomes | Km increased 5-fold, Vmax unaffected | Not directly reported as kH/kD | [2] |

| Chemotype 2a | N-methyl-d3 | Human liver microsomes | - | 1.0 | [3] |

| Chemotype 2a | O-methyl-d3 | Human liver microsomes | - | 1.7 | [3] |

| Chemotype 2a | N,O-dimethyl-d6 | Human liver microsomes | - | 2.1 | [3] |

| Chemotype 2a | N-methyl-d3 | Recombinant CYP3A4 | - | 1.0 | [3] |

| Chemotype 2a | O-methyl-d3 | Recombinant CYP3A4 | - | 2.5 | [3] |

| Chemotype 2a | N,O-dimethyl-d6 | Recombinant CYP3A4 | - | 3.1 | [3] |

| Chemotype 2a | N-methyl-d3 | Recombinant CYP2C19 | - | 1.0 | [3] |

| Chemotype 2a | O-methyl-d3 | Recombinant CYP2C19 | - | 4.0 | [3] |

| Chemotype 2a | N,O-dimethyl-d6 | Recombinant CYP2C19 | - | 4.5 | [3] |

Note: The intrinsic clearance isotope effect reflects the KIE on the first-order rate constant for the disappearance of the substrate or Vmax/Km.[4]

Experimental Protocols

The determination of the KIE for d6 standards typically involves in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a d6-labeled compound compared to its non-deuterated counterpart.

1. Materials and Reagents:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Internal standard (a stable isotope-labeled compound structurally different from the analyte)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

96-well plates

-

Incubator capable of maintaining 37°C

2. Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the HLM in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution and the test compound (either deuterated or non-deuterated) to each well.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an ice-cold quenching solution (e.g., acetonitrile containing the internal standard). The "0" time point serves as a control and is quenched immediately after the addition of the NADPH regenerating system.

-

-

Sample Processing:

-

After quenching, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 column for reversed-phase chromatography.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

The gradient should be optimized to achieve good separation of the analyte from potential metabolites and matrix components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For each compound (deuterated, non-deuterated, and internal standard), at least two MRM transitions (a quantifier and a qualifier) should be monitored for specificity.

-

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each time point.

-

Plot the natural logarithm of the remaining percentage of the test compound against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

-

The KIE on intrinsic clearance is then calculated as the ratio of the CLint of the non-deuterated compound to that of the deuterated compound (kH/kD).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the kinetic isotope effect in drug metabolism.

Caption: Conceptual energy diagram illustrating the kinetic isotope effect.

Caption: Simplified Cytochrome P450 catalytic cycle.

Caption: Experimental workflow for determining the kinetic isotope effect.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nedmdg.org [nedmdg.org]

stability of deuterium labels in 16α-Hydroxydehydroepiandrosterone-d6

An In-depth Technical Guide on the Stability of Deuterium (B1214612) Labels in 16α-Hydroxydehydroepiandrosterone-d6

Introduction

Deuterium-labeled internal standards are indispensable in quantitative bioanalysis using mass spectrometry. Their use corrects for variations in sample preparation and instrument response, leading to more accurate and precise measurements of endogenous analytes. 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an important steroid hormone, and its deuterated analog, this compound (16α-OH-DHEA-d6), is frequently employed as an internal standard in clinical and research settings. The utility of any deuterated internal standard is contingent upon the stability of its deuterium labels. Loss or exchange of deuterium atoms can compromise the accuracy of quantitative assays. This guide provides a technical overview of the factors influencing the stability of deuterium labels in 16α-OH-DHEA-d6, methods for its assessment, and relevant metabolic considerations.

Data on Isotopic Stability

The stability of deuterium labels is paramount for the reliability of quantitative bioanalytical methods. The ideal deuterated internal standard exhibits no loss or exchange of its isotopic labels under the conditions of sample storage, extraction, and analysis. The table below summarizes the expected stability of deuterium labels in 16α-OH-DHEA-d6 under various conditions. It is important to note that the specific positions of the deuterium atoms on the steroid scaffold will ultimately determine their stability. For the purpose of this guide, it is assumed that the deuterium labels are placed on chemically stable positions, away from enolizable protons or sites susceptible to enzymatic oxidation.

| Condition | Parameter | Expected Isotopic Purity (%) | Potential for Back-Exchange | Notes |

| Long-Term Storage | -20°C to -80°C in organic solvent (e.g., methanol, acetonitrile) | >99% | Negligible | Deuterium labels on stable carbon atoms are not expected to exchange under these conditions. |

| Sample Preparation | pH range 3-9 | >99% | Minimal | Extreme pH values (<2 or >10) should be avoided as they can promote enolization and back-exchange, particularly if labels are adjacent to carbonyl groups. |

| Sample Preparation | Exposure to strong acids/bases | 95-99% | Possible | Conditions that can catalyze keto-enol tautomerism can lead to the loss of deuterium labels alpha to a carbonyl group. |

| Sample Preparation | Elevated temperatures (e.g., >60°C for derivatization) | >98% | Minimal to Moderate | The potential for exchange increases with temperature, depending on the solvent and pH. |

| Mass Spectrometry | Electrospray Ionization (ESI) | >99% | Negligible | In-source fragmentation or exchange is generally not observed for stably positioned labels. |

| Metabolic Incubation | In vitro (e.g., liver microsomes) | Dependent on metabolic pathway | Possible | Enzymatic reactions can lead to the loss of deuterium atoms at the site of metabolism. |

Experimental Protocols for Stability Assessment

Verifying the stability of deuterium labels in 16α-OH-DHEA-d6 is a critical step in method validation. The following protocols outline key experiments to assess label stability.

Protocol 1: Assessment of Stability in Solution

Objective: To evaluate the stability of deuterium labels under various pH and temperature conditions relevant to sample processing.

Methodology:

-

Prepare stock solutions of 16α-OH-DHEA-d6 in a non-protic solvent (e.g., acetonitrile).

-

Create a series of aqueous buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9, 11).

-

Spike 16α-OH-DHEA-d6 into each buffer to a final concentration of 1 µg/mL.

-

Incubate aliquots of each solution at different temperatures (e.g., room temperature, 40°C, 60°C) for defined time points (e.g., 0, 2, 8, 24 hours).

-

At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Analyze the samples by LC-MS/MS. Monitor the mass-to-charge ratio (m/z) of the parent and fragment ions for both the deuterated standard and its non-deuterated analog.

-

Calculate the percentage of isotopic purity at each condition by comparing the peak area of the deuterated compound to any observed non-deuterated compound.

Protocol 2: Evaluation of Metabolic Stability

Objective: To determine if enzymatic processes during in vitro or in vivo studies cause loss of deuterium labels.

Methodology:

-

Incubate 16α-OH-DHEA-d6 with a metabolically active system, such as human liver microsomes or hepatocytes.

-

Include necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Run parallel incubations with heat-inactivated enzymes as a negative control.

-

Incubate for a relevant time period (e.g., 60 minutes).

-

Terminate the reaction by protein precipitation with an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

-

Monitor for the appearance of metabolites of 16α-OH-DHEA-d6 and any decrease in the isotopic purity of the parent compound.

Visualizations

Workflow for Deuterium Label Stability Assessment

Caption: Workflow for assessing the chemical stability of deuterium labels.

Potential Metabolic Pathway of 16α-Hydroxydehydroepiandrosterone

Caption: Simplified metabolic pathway of 16α-Hydroxydehydroepiandrosterone.

Commercial Suppliers of 16α-Hydroxydehydroepiandrosterone-d6: A Technical Guide

For researchers, scientists, and drug development professionals engaged in studies requiring isotopically labeled standards, 16α-Hydroxydehydroepiandrosterone-d6 serves as a critical internal standard for mass spectrometry-based quantification of its non-labeled counterpart, 16α-Hydroxydehydroepiandrosterone. This guide provides an overview of commercial suppliers offering this deuterated steroid, along with relevant technical data to facilitate procurement and experimental design.

Supplier and Product Overview

The availability of this compound is primarily concentrated among specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. A key supplier identified is MedChemExpress, which offers the compound for research use only and not for patient administration.[1]

Below is a summary of the available product information. It is important to note that while Cayman Chemical is a prominent supplier of the non-deuterated form, 16α-hydroxy Dehydroepiandrosterone (B1670201), their catalog should be checked for the deuterated analog.[2]

| Supplier | Product Name | Synonyms | CAS Number | Molecular Formula | Purity | Storage | Stability |

| MedChemExpress | This compound | 16α-hydroxy-DHEA-d6; 16α-OH-DHEA-d6 | Not Specified | Not Specified | Not Specified | -20°C | Not Specified |

| Cayman Chemical (for non-deuterated form) | 16α-hydroxy Dehydroepiandrosterone | 16α-hydroxy DHEA | 1232-73-1 | C19H28O3 | ≥95% | -20°C | ≥ 4 years |

Note: The data for the deuterated compound from MedChemExpress is less detailed in the initial findings. Direct inquiry with the supplier is recommended to obtain a comprehensive certificate of analysis and other technical specifications. The information for the non-deuterated form from Cayman Chemical is provided for comparative purposes.

Biological Context and Significance

16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous metabolite of dehydroepiandrosterone (DHEA).[3] It, along with its 3β-sulfate ester, serves as an intermediate in the biosynthesis of estriol (B74026) from DHEA.[3] The formation of 16α-OH-DHEA from DHEA is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 in the adult human liver and CYP3A7 in the fetus.[2] This metabolite has demonstrated estrogenic activity.[3] The sulfated form, 16α-hydroxydehydroepiandrosterone 3-sulfate, is also a recognized human xenobiotic metabolite.[4]

Experimental Applications

The primary application for this compound is as an internal standard in quantitative mass spectrometry assays. The deuterium (B1214612) labeling introduces a known mass shift, allowing for precise differentiation between the analyte of interest and the standard, thereby correcting for variations in sample preparation and instrument response.

Logical Workflow for Quantification using a Deuterated Standard

Caption: A generalized workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS.

This diagram illustrates the key stages from sample preparation, where the deuterated internal standard is introduced, through to instrumental analysis and final data processing to determine the concentration of the target analyte.

References

Methodological & Application

Application Note: Quantitative Analysis of 16α-hydroxy-DHEA in Human Serum by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16α-hydroxy-dehydroepiandrosterone (16α-hydroxy-DHEA) in human serum. The method utilizes a stable isotope-labeled internal standard (d6-16α-hydroxy-DHEA) for accurate and precise measurement. Sample preparation involves a straightforward protein precipitation followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for clinical research and drug development applications where reliable measurement of 16α-hydroxy-DHEA is required.

Introduction

16α-hydroxy-DHEA is an endogenous steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1][2] It is an important intermediate in the biosynthesis of estrogens, particularly estriol.[1][2] The formation of 16α-hydroxy-DHEA from DHEA is catalyzed by cytochrome P450 enzymes, primarily in the liver.[2] Altered levels of 16α-hydroxy-DHEA and its metabolites have been associated with various physiological and pathological conditions, making its accurate quantification essential for endocrinology research and clinical studies.

LC-MS/MS has become the preferred method for steroid analysis due to its high sensitivity, specificity, and ability to multiplex.[3][4] The use of a stable isotope-labeled internal standard, such as d6-16α-hydroxy-DHEA, compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.[5] This application note provides a detailed protocol for the determination of 16α-hydroxy-DHEA in human serum using this state-of-the-art analytical technique.

Metabolic Pathway of 16α-hydroxy-DHEA

Caption: Metabolic conversion of Cholesterol to 16α-hydroxy-DHEA and Estriol.

Experimental Protocol

Materials and Reagents

-

16α-hydroxy-DHEA analytical standard (≥98% purity)

-

d6-16α-hydroxy-DHEA internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human serum (drug-free)

-

96-well collection plates

-

Centrifuge capable of accommodating 96-well plates

Equipment

-

Liquid chromatography system (e.g., Waters ACQUITY UPLC, Sciex ExionLC)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad 6500+)

-

Analytical balance

-

Pipettes and general laboratory glassware

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 16α-hydroxy-DHEA and d6-16α-hydroxy-DHEA in methanol.

Working Standard Solutions: Serially dilute the 16α-hydroxy-DHEA stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

Internal Standard Working Solution (100 ng/mL): Dilute the d6-16α-hydroxy-DHEA stock solution with acetonitrile.

Calibration Curve and QC Samples: Spike appropriate amounts of the 16α-hydroxy-DHEA working standard solutions into drug-free human serum to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

-

Pipette 100 µL of serum samples, calibration standards, or QC samples into a 96-well plate.

-

Add 300 µL of the internal standard working solution (100 ng/mL d6-16α-hydroxy-DHEA in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B over 5 min, hold for 1 min, re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| 16α-hydroxy-DHEA | 305.2 | 269.2 | 25 | 80 |

| d6-16α-hydroxy-DHEA | 311.2 | 275.2 | 25 | 80 |

| Note: These are representative values and should be optimized for the specific instrument used. |

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the range of 0.1 to 100 ng/mL with a coefficient of determination (r²) > 0.99. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio > 10.

Table 2: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | r² |

| 16α-hydroxy-DHEA | 0.1 - 100 | > 0.99 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 15 | 90 - 110 |

| Medium | 5 | < 10 | < 15 | 90 - 110 |

| High | 80 | < 10 | < 15 | 90 - 110 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed and found to be consistent and within acceptable limits. The use of the deuterated internal standard effectively compensated for any variations.

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of 16α-hydroxy-DHEA.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of 16α-hydroxy-DHEA in human serum. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in clinical and research settings. The use of a deuterated internal standard ensures the accuracy and reliability of the results.

References

- 1. 16α-Hydroxy-DHEA - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. waters.com [waters.com]

- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

Application Note: High-Throughput Quantitative Analysis of Steroids in Human Serum Using Deuterated Internal Standards and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.